molecular formula C24H29N5O3S B3310488 4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946207-17-6

4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3310488
CAS No.: 946207-17-6
M. Wt: 467.6 g/mol
InChI Key: KSGUXCSRKYLHHC-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, Friedel-Crafts acylation, and nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or boron reagents, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds .

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and aromatic compounds with similar functional groups. Examples include:

Uniqueness

What sets 4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and specificity .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-17-16-23(18(2)15-22(17)32-4)33(30,31)27-20-7-5-19(6-8-20)21-9-10-24(26-25-21)29-13-11-28(3)12-14-29/h5-10,15-16,27H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGUXCSRKYLHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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